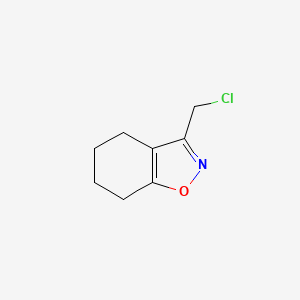

3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, with an alternative accepted designation of 3-(chloromethyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole. The Chemical Abstracts Service has assigned the registry number 1269152-48-8 to this specific molecular entity, providing a unique identifier that distinguishes it from structurally related compounds. This registry number serves as the primary reference for chemical databases, literature searches, and regulatory documentation across international chemical commerce and research applications.

The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the base structure benzoxazole indicates a fused bicyclic system containing both benzene and oxazole rings. The prefix "tetrahydro" specifies the saturation state of the six-membered portion of the bicyclic system, indicating the addition of four hydrogen atoms to create a fully saturated cyclohexane-like ring. The numerical prefix "4,5,6,7" precisely identifies which positions in the ring system are saturated, corresponding to the carbon atoms in the fused six-membered ring. The substituent designation "3-(chloromethyl)" indicates the presence of a chloromethyl group (-CH₂Cl) attached to the third position of the oxazole ring, providing specific positional information crucial for understanding the compound's chemical behavior and reactivity patterns.

Alternative naming conventions found in chemical literature include variations in the positioning of descriptive elements, though the core structure identification remains consistent across databases and suppliers. The MDL number MFCD18380700 provides an additional unique identifier used in chemical inventory systems and structural databases. These multiple identification systems ensure accurate communication and documentation within the global chemical research community, preventing confusion with structurally similar compounds that may differ only in substitution patterns or ring saturation states.

Molecular Formula and Weight Analysis

The molecular formula of this compound is definitively established as C₈H₁₀ClNO, representing a relatively compact organic molecule containing eight carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight has been precisely determined as 171.62 daltons, with some sources reporting minor variations to 171.63 daltons due to different rounding conventions in atomic weight calculations. This molecular weight places the compound in the category of small organic molecules suitable for pharmaceutical applications and synthetic chemistry intermediates.

Table 1: Molecular Composition and Weight Analysis

| Element | Atomic Count | Atomic Weight | Contribution to Molecular Weight |

|---|---|---|---|

| Carbon | 8 | 12.01 | 96.08 |

| Hydrogen | 10 | 1.008 | 10.08 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 1 | 15.999 | 15.999 |

| Total | 21 | - | 171.62 |

The elemental composition analysis reveals that carbon represents the largest mass contribution at approximately 56.0 percent of the total molecular weight, followed by chlorine at 20.7 percent, oxygen at 9.3 percent, nitrogen at 8.2 percent, and hydrogen at 5.9 percent. This distribution reflects the organic nature of the compound while highlighting the significant contribution of the chlorine substituent to the overall molecular properties. The presence of chlorine substantially increases the molecular weight compared to analogous compounds without halogen substitution, influencing physical properties such as boiling point, density, and solubility characteristics.

The molecular formula provides critical information for stoichiometric calculations in synthetic chemistry applications, allowing researchers to determine precise reagent ratios and theoretical yields in chemical transformations. The relatively low molecular weight combined with the presence of reactive functional groups makes this compound particularly valuable as a building block in pharmaceutical synthesis and materials chemistry. The balanced ratio of heteroatoms (nitrogen, oxygen, and chlorine) to carbon atoms creates opportunities for diverse chemical interactions and coordination chemistry applications.

Structural Isomerism and Positional Specificity of Chloromethyl Substituent

The positional specificity of the chloromethyl substituent in this compound represents a critical structural feature that defines its chemical identity and distinguishes it from numerous possible isomers within the tetrahydrobenzoxazole family. The chloromethyl group is specifically attached to the third carbon position of the oxazole ring, creating a unique substitution pattern that influences both electronic distribution and steric accessibility around the molecule. This positioning places the chloromethyl group adjacent to the nitrogen atom in the oxazole ring, creating specific electronic interactions that affect the compound's reactivity profile and stability characteristics.

Table 2: Structural Comparison of Chloromethyl-Substituted Tetrahydrobenzoxazole Isomers

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Substituent Position | Additional Substituents |

|---|---|---|---|---|

| This compound | 1269152-48-8 | C₈H₁₀ClNO | 3-position | None |

| 3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole | - | C₉H₁₂ClNO | 3-position | 5-methyl |

| 3-(chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole | 1525858-09-6 | C₁₀H₁₄ClNO | 3-position | 5,5-dimethyl |

| 3-(chloromethyl)-5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole | 2025786-84-7 | C₈H₈ClF₂NO | 3-position | 5,5-difluoro |

The structural analysis reveals that while multiple isomers exist with chloromethyl substitution at the same third position, variations in additional substituents create distinct molecular entities with different properties. The 5-methyl derivative demonstrates how additional alkyl substitution can modify the compound's steric profile and electronic characteristics. Similarly, the 5,5-dimethyl variant shows geminal substitution that significantly alters the conformational flexibility of the saturated ring system. The 5,5-difluoro analog introduces electronegative fluorine atoms that dramatically change the electronic distribution and potentially the biological activity profile.

The International Chemical Identifier key for the parent compound (QRQOSUJXGZTPKV-UHFFFAOYSA-N) provides a unique structural fingerprint that enables precise differentiation from isomers and analogs. The Simplified Molecular Input Line Entry System representation (ClCc1noc2c1CCCC2) clearly illustrates the connectivity pattern, showing the chloromethyl group's attachment to the oxazole carbon adjacent to the nitrogen atom. This structural specificity is crucial for understanding the compound's reactivity patterns, particularly in nucleophilic substitution reactions where the chloromethyl group serves as an electrophilic center.

The positional specificity also influences the compound's three-dimensional conformation and intermolecular interactions. The chloromethyl substituent at the third position creates specific steric hindrance patterns that affect molecular packing in crystal structures and influence binding interactions with biological targets. The proximity to the nitrogen atom in the oxazole ring creates opportunities for intramolecular interactions that may stabilize certain conformations and influence the compound's overall chemical behavior. Understanding these structural relationships is essential for rational drug design applications and for predicting the compound's behavior in synthetic transformations and biological systems.

Properties

IUPAC Name |

3-(chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQOSUJXGZTPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401214367 | |

| Record name | 3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269152-48-8 | |

| Record name | 3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole can be achieved through several methods. One common approach involves the chloromethylation of 4,5,6,7-tetrahydro-1,2-benzoxazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase-transfer catalysts can also enhance the efficiency of the chloromethylation process, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzoxazoles with various functional groups.

Oxidation: Oxidized derivatives such as benzoxazole oxides.

Reduction: Reduced derivatives such as methyl-substituted benzoxazoles.

Scientific Research Applications

3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole involves its interaction with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The compound’s ability to undergo nucleophilic substitution reactions makes it a versatile tool in modifying biological molecules and studying their functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Benzoxazole Family

The compound’s structural and functional similarities to other benzoxazole derivatives are critical for understanding its reactivity and applications. Key comparisons include:

Key Observations:

- Substituent Effects : The chloromethyl group in the target compound confers nucleophilic reactivity (e.g., SN2 displacement), whereas bulkier groups like tert-butyl (in compound II) limit reactivity but improve stability . The dimethyl variant (compound III) demonstrates how steric effects can modulate reaction pathways .

- Planarity and Ring Strain : The planar isoxazole ring in the target compound contrasts with the partially saturated tetrahydro backbone, introducing strain that may enhance reactivity compared to fully aromatic benzoxazoles .

Pharmacologically Relevant Analogues

Benzoxazole derivatives are prominent in medicinal chemistry. Notable examples include:

- Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) : A fully aromatic benzisoxazole used as an antiseizure agent. Unlike the target compound, zonisamide’s sulfonamide group enables hydrogen bonding with sodium channels, a feature absent in the chloromethyl-substituted analogue .

- 3-(1,3-Benzoxazol-2-yl)propyl(methyl)amine : A bioactive derivative with a flexible propylamine chain, enabling receptor binding. The target compound’s chloromethyl group may serve as a precursor for similar functionalization .

Structural Insights from Crystallography

- Bond Angles and Planarity : The isoxazole ring in the target compound is planar (max. deviation 0.007 Å), with a dihedral angle of 70.33° between the benzoxazole and substituent planes. This contrasts with compound II, where steric bulk from tert-butyl groups increases dihedral angles, reducing conjugation .

- Non-Covalent Interactions: Van der Waals forces dominate the crystal packing, unlike halogen-bonded derivatives (e.g., 7-bromo-5-chloro-2-methyl-1,3-benzoxazole), where Br/Cl interactions stabilize the lattice .

Biological Activity

3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring system. The chloromethyl group enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of benzoxazole compounds can possess significant antimicrobial properties. The presence of the chloromethyl group may enhance this activity by facilitating interactions with microbial cell membranes.

- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

- Neuroprotective Effects : There is emerging evidence that certain benzoxazole derivatives can inhibit acetylcholinesterase (AChE), which may be beneficial in treating neurodegenerative diseases such as Alzheimer's.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease processes. For instance, inhibition of AChE leads to increased acetylcholine levels in synapses, potentially improving cognitive function in neurodegenerative conditions.

- Cellular Interaction : The chloromethyl group may facilitate binding to cellular receptors or enzymes through hydrophobic interactions or hydrogen bonding.

Data Table: Biological Activities and Mechanisms

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Inhibition of AChE |

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various benzoxazole derivatives against common pathogens. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) values that suggest significant antimicrobial activity.

- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that derivatives of this compound induced apoptosis through the activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology.

- Neuroprotective Studies : In vitro studies showed that the compound could inhibit AChE with an IC50 value comparable to established inhibitors. This suggests a promising avenue for developing treatments for Alzheimer's disease.

Q & A

Q. How can researchers troubleshoot low yields in multi-step syntheses of 3-(Chloromethyl)-benzoxazole derivatives?

- Methodological Answer :

- Intermediate characterization : Use in-situ FTIR or F NMR to identify unstable intermediates.

- Reaction monitoring : TLC or GC-MS to detect side reactions (e.g., over-chlorination).

- Catalyst optimization : Screen ligands (e.g., triphenylphosphine vs. Xantphos) to improve turnover in palladium-mediated steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.